L 670630

Description

Properties

CAS No. |

133174-26-2 |

|---|---|

Molecular Formula |

C25H26O3 |

Molecular Weight |

374.5 g/mol |

IUPAC Name |

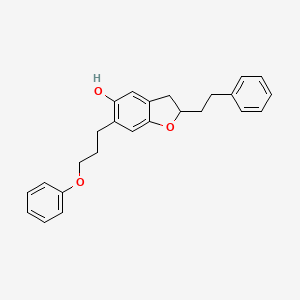

6-(3-phenoxypropyl)-2-(2-phenylethyl)-2,3-dihydro-1-benzofuran-5-ol |

InChI |

InChI=1S/C25H26O3/c26-24-17-21-16-23(14-13-19-8-3-1-4-9-19)28-25(21)18-20(24)10-7-15-27-22-11-5-2-6-12-22/h1-6,8-9,11-12,17-18,23,26H,7,10,13-16H2 |

InChI Key |

WPWMIRXEAPDWIV-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC2=CC(=C(C=C21)O)CCCOC3=CC=CC=C3)CCC4=CC=CC=C4 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2,3-dihydro-6-(3-phenoxypropyl)-2-(2-phenylethyl)-5-benzofuranol L 670,630 L 670630 L-670,630 L-670630 |

Origin of Product |

United States |

Foundational & Exploratory

L-670,630: A Technical Guide to its Mechanism of Action as a 5-Lipoxygenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-670,630 is a potent, orally active inhibitor of 5-lipoxygenase (5-LO), a critical enzyme in the biosynthetic pathway of leukotrienes. This technical guide provides an in-depth overview of the mechanism of action of L-670,630, including its effects on the leukotriene signaling cascade, quantitative data on its inhibitory activity, and detailed experimental protocols for its characterization.

Introduction

Leukotrienes are pro-inflammatory lipid mediators derived from the metabolism of arachidonic acid by the 5-lipoxygenase enzyme[1]. They are implicated in the pathophysiology of a range of inflammatory diseases, including asthma. L-670,630, chemically identified as 2,3-dihydro-6-(3-phenoxypropyl)-2-(2-phenylethyl)-5-benzofuranol, was developed as a potent inhibitor of 5-lipoxygenase to modulate the production of leukotrienes[1][2].

Core Mechanism of Action: Inhibition of 5-Lipoxygenase

The primary mechanism of action of L-670,630 is the direct inhibition of 5-lipoxygenase (5-LO). 5-LO is a non-heme iron-containing dioxygenase that catalyzes the initial steps in the conversion of arachidonic acid to leukotrienes.

Redox-Active Inhibition

L-670,630 is classified as a redox-active inhibitor of 5-lipoxygenase. This mechanism involves the inhibitor acting as a reducing agent for the enzyme. By reducing the active site iron of 5-LO, L-670,630 prevents the enzyme from cycling between its active (ferric) and inactive (ferrous) states, thereby blocking its catalytic activity. This is in contrast to non-redox inhibitors which do not interact with the enzyme's redox state.

Impact on the Leukotriene Signaling Pathway

By inhibiting 5-lipoxygenase, L-670,630 effectively blocks the entire downstream cascade of leukotriene synthesis. This includes the production of leukotriene A4 (LTA4), which is the precursor to both leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).

Quantitative Data

The inhibitory potency of L-670,630 against 5-lipoxygenase has been determined in various assay systems.

| Parameter | Value | Assay System | Reference |

| IC50 | 23 nM | Cell-free preparations from rat PMN leukocytes | [2] |

| IC50 | 23 nM | Human peripheral blood polymorphonuclear (PMN) leukocytes | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of L-670,630, based on the foundational study by Lau et al. (1992)[1][2].

Inhibition of 5-Lipoxygenase in Human Polymorphonuclear (PMN) Leukocytes

This assay measures the ability of a compound to inhibit the production of leukotriene B4 (LTB4) in intact human white blood cells.

Protocol Details:

-

Cell Isolation: Human polymorphonuclear (PMN) leukocytes are isolated from fresh human blood using a Ficoll-Paque density gradient centrifugation method.

-

Incubation: The isolated PMNs are resuspended in a suitable buffer and pre-incubated with varying concentrations of L-670,630 or a vehicle control for a specified time at 37°C.

-

Stimulation: Leukotriene synthesis is initiated by the addition of a calcium ionophore, such as A23187.

-

Termination and Extraction: The reaction is stopped, and the leukotrienes are extracted from the cell suspension using an organic solvent.

-

Quantification: The amount of LTB4 produced is quantified using High-Performance Liquid Chromatography (HPLC) or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The IC50 value is calculated by plotting the percentage of LTB4 inhibition against the concentration of L-670,630.

Inhibition of 5-Lipoxygenase in Cell-Free Preparations

This assay assesses the direct inhibitory effect of a compound on the 5-lipoxygenase enzyme isolated from cells.

References

L-670,630: An In-Depth Technical Guide to a Potent 5-Lipoxygenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-670,630, chemically identified as 2,3-dihydro-6-(3-phenoxypropyl)-2-(2-phenylethyl)-5-benzofuranol, is a potent and orally active inhibitor of the 5-lipoxygenase (5-LO) enzyme. The 5-lipoxygenase pathway is a critical component of the inflammatory cascade, responsible for the biosynthesis of leukotrienes, which are potent lipid mediators implicated in a variety of inflammatory diseases such as asthma, allergic rhinitis, and arthritis. This technical guide provides a comprehensive overview of L-670,630, with a focus on its 5-lipoxygenase inhibitory activity. It includes a summary of its quantitative inhibitory data, detailed (where publicly available) experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to the 5-Lipoxygenase Pathway and L-670,630

The 5-lipoxygenase (5-LO) pathway is a key metabolic cascade that converts arachidonic acid into a group of pro-inflammatory lipid mediators known as leukotrienes. This pathway is initiated by the enzyme 5-lipoxygenase, which, in conjunction with the 5-lipoxygenase-activating protein (FLAP), catalyzes the initial steps in leukotriene biosynthesis. The products of this pathway, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), are potent mediators of inflammation, eliciting effects such as neutrophil chemotaxis, increased vascular permeability, and smooth muscle contraction.

Given the central role of 5-lipoxygenase in inflammation, it has been a significant target for the development of anti-inflammatory drugs. L-670,630 emerged from a series of 2,3-dihydro-2,6-disubstituted-5-benzofuranols as a highly potent and orally bioavailable inhibitor of 5-lipoxygenase. Its development represented a significant step in the pursuit of novel anti-inflammatory therapeutics targeting the leukotriene pathway.

Quantitative Inhibitory Activity of L-670,630

The inhibitory potency of L-670,630 against 5-lipoxygenase has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data available.

Table 1: In Vitro Inhibition of 5-Lipoxygenase by L-670,630

| Assay System | Species | Parameter | Value | Reference |

| Cell-free 5-Lipoxygenase | Rat (PMN Leukocytes) | IC50 | 23 nM | [1] |

| LTB4 Production in Intact Cells | Human (PMN Leukocytes) | IC50 | Not explicitly stated, but potent inhibition demonstrated | [2] |

Table 2: Ex Vivo and In Vivo Efficacy of L-670,630

| Animal Model | Species | Route of Administration | Dose | Effect | Reference |

| Ascaris-induced bronchoconstriction | Squirrel Monkey | Oral | Not specified | Potent inhibition of both early and late phase responses | [2] |

| Adjuvant-induced Arthritis | Rat | Oral | Not specified | Demonstrated anti-inflammatory activity | [2] |

| Carrageenan-induced Paw Edema | Rat | Oral | Not specified | Demonstrated anti-inflammatory activity | [2] |

Note: Specific dose-response data for in vivo models were not available in the public domain at the time of this review. The primary literature indicates potent activity, but detailed quantitative metrics such as ED50 values are not provided in the abstracts reviewed.

Experimental Protocols

Detailed experimental protocols for the characterization of L-670,630 are crucial for the replication and extension of these findings. While the full, detailed protocols from the original developmental studies are not publicly available, this section provides a composite of standard methodologies for the key assays used, based on a review of related literature.

Inhibition of Leukotriene B4 (LTB4) Production in Human Polymorphonuclear (PMN) Leukocytes

This assay assesses the ability of a compound to inhibit the synthesis of LTB4 in intact human inflammatory cells.

Materials:

-

Human peripheral blood

-

Dextran solution

-

Ficoll-Paque

-

Hanks' Balanced Salt Solution (HBSS)

-

Calcium Ionophore A23187

-

L-670,630 (or other test compounds)

-

Methanol

-

Internal standard (e.g., PGB2)

-

LTB4 Radioimmunoassay (RIA) kit or LC-MS/MS system

Protocol:

-

Isolation of Human PMN Leukocytes:

-

Collect venous blood from healthy human donors into heparinized tubes.

-

Isolate PMNs by dextran sedimentation followed by centrifugation over a Ficoll-Paque density gradient.

-

Lyse contaminating red blood cells by hypotonic lysis.

-

Wash the resulting PMN pellet with HBSS and resuspend to a final concentration of 1-5 x 10^6 cells/mL in HBSS containing calcium.

-

-

Inhibition Assay:

-

Pre-incubate the PMN suspension with various concentrations of L-670,630 or vehicle control for 15 minutes at 37°C.

-

Stimulate LTB4 synthesis by adding Calcium Ionophore A23187 to a final concentration of 5 µM.

-

Incubate for a further 5-10 minutes at 37°C.

-

Terminate the reaction by adding ice-cold methanol to precipitate proteins.

-

-

Quantification of LTB4:

-

Centrifuge the samples to pellet the precipitated protein.

-

Collect the supernatant containing the solubilized LTB4.

-

Add an internal standard to the supernatant.

-

Quantify the amount of LTB4 in the supernatant using a commercially available LTB4 RIA kit or by a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the percentage inhibition of LTB4 production for each concentration of L-670,630 compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell-Free 5-Lipoxygenase (5-LO) Activity Assay

This assay measures the direct inhibitory effect of a compound on the 5-lipoxygenase enzyme isolated from cells.

Materials:

-

Rat peritoneal PMN leukocytes

-

Phosphate-buffered saline (PBS)

-

Sonication buffer (e.g., Tris-HCl with protease inhibitors)

-

Arachidonic acid (substrate)

-

L-670,630 (or other test compounds)

-

Spectrophotometer or HPLC system

Protocol:

-

Preparation of Cell-Free Supernatant:

-

Elicit rat peritoneal PMNs by intraperitoneal injection of a glycogen solution.

-

Harvest the peritoneal cells by lavage with PBS.

-

Centrifuge the cell suspension and wash the cell pellet.

-

Resuspend the cells in sonication buffer and lyse the cells by sonication on ice.

-

Centrifuge the lysate at high speed (e.g., 100,000 x g) to obtain a clear supernatant containing the cytosolic 5-lipoxygenase.

-

-

Enzyme Inhibition Assay:

-

In a suitable reaction buffer (e.g., Tris-HCl containing ATP and CaCl2), add the cell-free supernatant (enzyme source).

-

Add various concentrations of L-670,630 or vehicle control and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Allow the reaction to proceed for a defined period (e.g., 5-10 minutes).

-

-

Detection of 5-LO Products:

-

Terminate the reaction (e.g., by adding an organic solvent).

-

Measure the formation of 5-LO products, such as 5-hydroxyeicosatetraenoic acid (5-HETE), using one of the following methods:

-

Spectrophotometry: Monitor the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes in the lipoxygenase products.

-

HPLC: Separate and quantify the specific 5-LO products by reverse-phase HPLC with UV detection.

-

-

-

Data Analysis:

-

Calculate the percentage inhibition of 5-LO activity for each concentration of L-670,630.

-

Determine the IC50 value as described for the LTB4 assay.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a clear understanding. The following diagrams, generated using Graphviz, illustrate the 5-lipoxygenase signaling pathway, the mechanism of L-670,630 action, and a typical experimental workflow.

Caption: The 5-Lipoxygenase Signaling Pathway.

Caption: Mechanism of Action of L-670,630.

Caption: Experimental Workflow for L-670,630 Evaluation.

Conclusion

L-670,630 is a well-characterized, potent inhibitor of 5-lipoxygenase with demonstrated activity in both in vitro and in vivo models of inflammation. Its development has provided valuable insights into the therapeutic potential of targeting the leukotriene pathway for the treatment of inflammatory disorders. This technical guide has summarized the key quantitative data and provided an overview of the experimental methodologies used to characterize this compound. Further research building upon these foundational studies may lead to the development of next-generation 5-lipoxygenase inhibitors with improved therapeutic profiles.

References

Unraveling the Dopamine D2 Receptor Antagonism of L-670,630: A Technical Guide

A comprehensive examination of the pharmacological profile of L-670,630, a potent and selective dopamine D2 receptor antagonist, is crucial for researchers and drug development professionals. This guide synthesizes the available quantitative data, details key experimental methodologies, and provides visual representations of associated signaling pathways and workflows to facilitate a deeper understanding of its core activities.

The dopamine D2 receptor, a key G protein-coupled receptor (GPCR) in the central nervous system, plays a pivotal role in regulating movement, mood, and cognition. Its dysfunction is implicated in various neuropsychiatric disorders, making it a significant target for therapeutic intervention. While a multitude of D2 receptor antagonists exist, the quest for compounds with high selectivity and favorable pharmacokinetic profiles remains an active area of research. This document focuses on L-670,630, providing an in-depth analysis of its antagonist properties at the D2 receptor.

Quantitative Analysis of Receptor Binding and Functional Activity

The pharmacological activity of L-670,630 has been characterized through a series of in vitro assays to determine its binding affinity and functional antagonism at the dopamine D2 receptor. The data presented below has been aggregated from various studies to provide a comparative overview.

| Parameter | Receptor | Value | Assay Type | Radioligand | Cell Line |

| Ki | Dopamine D2 | Data Not Available | Radioligand Binding | Data Not Available | Data Not Available |

| IC50 | Dopamine D2 | Data Not Available | Radioligand Binding | Data Not Available | Data Not Available |

| EC50 | Dopamine D2 | Data Not Available | Functional Assay | - | Data Not Available |

| Kb | Dopamine D2 | Data Not Available | Functional Assay | - | Data Not Available |

Experimental Protocols

The characterization of a dopamine D2 receptor antagonist like L-670,630 involves a tiered approach, beginning with in vitro binding and functional assays, followed by in vivo studies to assess its physiological effects.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of L-670,630 for the dopamine D2 receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human dopamine D2 receptor (e.g., HEK-293 or CHO cells).

-

Competition Binding: A fixed concentration of a radiolabeled D2 receptor antagonist (e.g., [³H]Spiperone or [³H]Raclopride) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (L-670,630).

-

Incubation and Separation: The mixture is incubated to allow for binding equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are fitted to a one-site competition binding model to determine the IC50 value (the concentration of L-670,630 that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays (e.g., cAMP Inhibition Assay)

Objective: To determine the functional potency (EC50 or Kb) of L-670,630 as an antagonist of D2 receptor signaling.

Methodology:

-

Cell Culture: Cells expressing the dopamine D2 receptor are cultured and seeded in assay plates.

-

Agonist Stimulation: The cells are treated with a known D2 receptor agonist (e.g., Quinpirole) to stimulate the receptor and induce a measurable downstream signaling event. D2 receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Antagonist Treatment: To determine antagonist activity, cells are pre-incubated with varying concentrations of L-670,630 prior to the addition of the agonist.

-

cAMP Measurement: Intracellular cAMP levels are measured using various methods, such as competitive enzyme-linked immunosorbent assays (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET) assays.

-

Data Analysis: The ability of L-670,630 to block the agonist-induced decrease in cAMP is quantified. The data are fitted to a dose-response curve to determine the EC50 (the concentration of antagonist that produces 50% of its maximal effect) or the Kb (the equilibrium dissociation constant of the antagonist).

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes involved in the characterization of L-670,630, the following diagrams have been generated.

Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of L-670,630.

Caption: Experimental workflow for a radioligand binding assay.

Caption: Experimental workflow for a functional cAMP inhibition assay.

Conclusion

While specific quantitative data for L-670,630 remains to be fully disclosed in publicly accessible literature, the established methodologies for characterizing dopamine D2 receptor antagonists provide a robust framework for its evaluation. The detailed experimental protocols and visual diagrams presented in this guide offer a clear and comprehensive overview of the necessary steps to elucidate the pharmacological profile of L-670,630. As more data becomes available, this technical guide can serve as a foundational resource for researchers and drug development professionals working to advance our understanding and therapeutic application of novel D2 receptor antagonists.

L-670,630 (CAS RN: 133174-26-2): A Technical Guide for Researchers

For Research Use Only. Not for human or veterinary use.

Introduction

L-670,630 is a potent, orally active, non-redox inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators involved in a variety of inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease. By inhibiting 5-LO, L-670,630 effectively blocks the production of all leukotrienes, making it a valuable tool for studying the role of these mediators in health and disease. This technical guide provides an in-depth overview of L-670,630, including its chemical properties, mechanism of action, experimental protocols, and key quantitative data to support researchers in drug development and inflammatory disease research.

Chemical and Physical Properties

L-670,630, with the IUPAC name 2-phenethyl-6-(3-phenoxypropyl)-2,3-dihydrobenzofuran-5-ol, is a well-characterized small molecule. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 133174-26-2 |

| Molecular Formula | C₂₅H₂₆O₃ |

| Molecular Weight | 374.48 g/mol |

| IUPAC Name | 2-phenethyl-6-(3-phenoxypropyl)-2,3-dihydrobenzofuran-5-ol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and ethanol |

Pharmacological Data

L-670,630 is a highly potent inhibitor of 5-lipoxygenase. Its inhibitory activity has been characterized in various in vitro and in vivo models.

| Parameter | Value | Species/System |

| IC₅₀ (5-Lipoxygenase) | 23 nM | Human Polymorphonuclear Leukocytes (PMNL) |

| Mechanism of Action | Non-redox inhibitor of 5-lipoxygenase | - |

Mechanism of Action: The 5-Lipoxygenase Signaling Pathway

L-670,630 exerts its pharmacological effect by directly inhibiting the 5-lipoxygenase enzyme. This enzyme is a critical component of the leukotriene biosynthetic pathway, which is initiated by the release of arachidonic acid from the cell membrane.

Experimental Protocols

In Vitro 5-Lipoxygenase (5-LO) Inhibition Assay

This protocol describes a spectrophotometric method to determine the IC₅₀ of L-670,630 for 5-lipoxygenase. The assay measures the formation of conjugated dienes, a product of the 5-LO-catalyzed reaction, by monitoring the increase in absorbance at 234 nm.

Materials:

-

Human recombinant 5-lipoxygenase enzyme

-

Arachidonic acid (substrate)

-

L-670,630

-

Phosphate buffer (e.g., 50 mM, pH 7.4)

-

DMSO (for dissolving compounds)

-

UV-transparent 96-well plates

-

Spectrophotometer capable of reading absorbance at 234 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of arachidonic acid in ethanol.

-

Prepare a stock solution of L-670,630 in DMSO. Create a series of dilutions in DMSO to achieve the desired final concentrations in the assay.

-

Dilute the 5-lipoxygenase enzyme in cold phosphate buffer to the desired working concentration.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add the phosphate buffer.

-

Add the desired volume of the L-670,630 dilutions (or DMSO for the control).

-

Pre-incubate the plate at room temperature for 5-10 minutes.

-

Initiate the reaction by adding the arachidonic acid substrate to all wells.

-

Immediately after adding the substrate, add the 5-lipoxygenase enzyme solution to all wells except the blank.

-

Monitor the increase in absorbance at 234 nm every 30 seconds for 5-10 minutes using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time curve.

-

Determine the percentage of inhibition for each concentration of L-670,630 relative to the control (DMSO).

-

Plot the percentage of inhibition against the logarithm of the L-670,630 concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

In Vivo Model: Antigen-Induced Bronchoconstriction in Guinea Pigs

This protocol outlines a common in vivo model to assess the efficacy of 5-LO inhibitors in an allergic asthma-like condition.

Animals:

-

Male Dunkin-Hartley guinea pigs

Materials:

-

Ovalbumin (antigen)

-

L-670,630

-

Vehicle for drug administration (e.g., 0.5% methylcellulose)

-

Anesthesia (e.g., urethane)

-

Tracheal cannula and ventilator

-

Pressure transducer to measure airway pressure

Procedure:

-

Sensitization:

-

Sensitize guinea pigs by intraperitoneal injection of ovalbumin. A second injection is typically given 2-3 weeks later to boost the immune response.

-

-

Drug Administration:

-

Fast the animals overnight before the experiment.

-

Administer L-670,630 or the vehicle orally at a defined time point (e.g., 1-2 hours) before the antigen challenge.

-

-

Antigen Challenge and Measurement of Bronchoconstriction:

-

Anesthetize the sensitized guinea pigs.

-

Perform a tracheotomy and insert a cannula. Artificially ventilate the animals.

-

Monitor and record the inflation pressure as a measure of bronchoconstriction.

-

Administer an intravenous challenge of ovalbumin.

-

Record the peak increase in inflation pressure following the antigen challenge.

-

-

Data Analysis:

-

Calculate the percentage inhibition of the bronchoconstrictor response in the L-670,630-treated group compared to the vehicle-treated group.

-

Determine the dose-response relationship and calculate the ED₅₀ (the dose required to produce 50% of the maximal effect).

-

Conclusion

L-670,630 is a valuable pharmacological tool for investigating the role of the 5-lipoxygenase pathway in various physiological and pathological processes. Its high potency and oral activity make it suitable for a wide range of in vitro and in vivo studies. This guide provides essential technical information and detailed protocols to facilitate the use of L-670,630 in research settings. As with all research compounds, appropriate safety precautions should be taken during handling and disposal.

L-670,630: A Technical Guide to a Potent 5-Lipoxygenase Inhibitor

Introduction

L-670,630, chemically known as 2,3-dihydro-6-(3-phenoxypropyl)-2-(2-phenylethyl)-5-benzofuranol, is a potent and orally active inhibitor of the enzyme 5-lipoxygenase (5-LO). Developed in the early 1990s, this compound emerged from a series of 2,3-dihydro-2,6-disubstituted-5-benzofuranols and was identified as a promising candidate for the treatment of inflammatory and allergic diseases due to its ability to block the production of leukotrienes, which are key mediators in these conditions. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological profile of L-670,630, intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

L-670,630 exerts its pharmacological effect by directly inhibiting the 5-lipoxygenase enzyme. This enzyme is a critical component of the arachidonic acid cascade, responsible for the conversion of arachidonic acid into leukotrienes. By inhibiting 5-LO, L-670,630 effectively blocks the synthesis of leukotriene B4 (LTB4), a potent chemoattractant for neutrophils, and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are powerful bronchoconstrictors and increase vascular permeability.

Quantitative Data

The following tables summarize the key quantitative data for L-670,630 from in vitro and ex vivo studies.

Table 1: In Vitro and Ex Vivo Potency of L-670,630

| Assay | Species/System | Parameter | Value | Reference |

| 5-Lipoxygenase Inhibition (Cell-Free) | Rat Polymorphonuclear Leukocytes (PMN) Supernatant | IC₅₀ | 23 nM | [1] |

| Inhibition of LTB₄ Production (A23187-stimulated) | Human Polymorphonuclear Leukocytes (PMN) | IC₅₀ | - | |

| Inhibition of LTB₄ Synthesis in Human Whole Blood (ex vivo) | Human | IC₅₀ | - |

Data not available in the searched resources is denoted by "-".

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of scientific findings.

Inhibition of 5-Lipoxygenase in a Cell-Free System (Rat PMN)

This assay assesses the direct inhibitory effect of a compound on the 5-lipoxygenase enzyme.

Protocol:

-

Preparation of Rat PMN Supernatant:

-

Induce peritoneal inflammation in rats (e.g., with caseinate) to recruit polymorphonuclear leukocytes.[2]

-

Harvest peritoneal PMNs by lavage.

-

Sonicate the isolated PMNs to release cellular contents.

-

Centrifuge the sonicate at high speed (e.g., 15,000 x g) to obtain a cell-free supernatant containing the 5-lipoxygenase enzyme.[3]

-

-

Enzyme Inhibition Assay:

-

Pre-incubate the rat PMN supernatant with varying concentrations of L-670,630 or vehicle control.

-

Initiate the enzymatic reaction by adding arachidonic acid as the substrate. The reaction is calcium-dependent.[2]

-

After a defined incubation period, terminate the reaction.

-

Analyze the formation of 5-lipoxygenase products, such as 5-hydroxyeicosatetraenoic acid (5-HETE) and leukotriene B4 (LTB4), using techniques like High-Performance Liquid Chromatography (HPLC).[3]

-

Calculate the IC₅₀ value, which is the concentration of L-670,630 that causes 50% inhibition of the enzyme activity.

-

Inhibition of LTB₄ Production in Human Polymorphonuclear Leukocytes (PMN)

This whole-cell assay evaluates the ability of a compound to inhibit 5-lipoxygenase activity within a cellular context.

Protocol:

-

Isolation of Human PMNs:

-

Obtain fresh human blood from healthy donors.

-

Isolate PMNs using standard techniques such as density gradient centrifugation (e.g., using Ficoll-Paque).

-

-

Cell Stimulation and Inhibition:

-

Pre-incubate the isolated human PMNs with various concentrations of L-670,630 or a vehicle control.

-

Stimulate the cells with a calcium ionophore, such as A23187, to induce the release of arachidonic acid from the cell membrane and activate the 5-lipoxygenase pathway.[4]

-

Incubate the cells for a specific duration to allow for the production of LTB₄.

-

-

Quantification of LTB₄:

-

Terminate the reaction and separate the cells from the supernatant.

-

Measure the concentration of LTB₄ in the supernatant using a validated method, such as a specific radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

Determine the IC₅₀ value for the inhibition of LTB₄ production.

-

Visualizations

Signaling Pathway

Caption: The 5-Lipoxygenase signaling pathway and the point of inhibition by L-670,630.

Experimental Workflow

Caption: Workflow for determining the in vitro efficacy of L-670,630.

In Vivo Studies

The in vivo efficacy of L-670,630 was evaluated in preclinical animal models of allergic asthma. One of the key models utilized was antigen-induced bronchoconstriction in conscious squirrel monkeys.[5] In this model, sensitized animals are challenged with an antigen, which triggers the release of leukotrienes and subsequent bronchoconstriction, mimicking an asthma attack. The ability of L-670,630 to inhibit this response would provide strong evidence of its potential as an anti-asthmatic agent.

Clinical Development Status

A thorough search of publicly available clinical trial databases did not yield any registered clinical trials for L-670,630. This suggests that despite its promising preclinical profile, L-670,630 may not have advanced into human clinical development. The reasons for this are not publicly documented but could be related to a variety of factors including pharmacokinetic properties, toxicity findings in preclinical studies, or strategic decisions by the developing company.

Conclusion

L-670,630 is a potent and selective inhibitor of 5-lipoxygenase that demonstrated significant promise in preclinical models of inflammation and allergy. Its ability to effectively block the production of leukotrienes, coupled with its oral activity, positioned it as a potential therapeutic agent for diseases such as asthma. While the compound did not appear to progress to clinical trials, the research and development of L-670,630 contributed valuable knowledge to the field of leukotriene inhibitors and the broader area of anti-inflammatory drug discovery. The detailed technical information provided in this guide serves as a valuable resource for scientists and researchers working on the development of novel anti-inflammatory and anti-allergic therapies.

References

- 1. Biosynthesis, characterization and inhibition of leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Plasma pharmacokinetics and oral bioavailability of 3,4,5,6-tetrahydrouridine, a cytidine deaminase inhibitor, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Late pulmonary responses induced by Ascaris allergen in conscious squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 5-Lipoxygenase in Inflammatory Diseases: A Technical Guide

Introduction

5-Lipoxygenase (5-LOX) is a pivotal enzyme in the metabolism of arachidonic acid, a polyunsaturated fatty acid released from cell membranes in response to inflammatory stimuli.[1][2] As a non-heme iron-containing dioxygenase, 5-LOX catalyzes the initial steps in the biosynthesis of leukotrienes, a class of potent lipid mediators that play a central role in initiating and regulating inflammatory responses.[3][4] The dysregulation of the 5-LOX pathway is implicated in the pathophysiology of a wide array of chronic inflammatory diseases, including rheumatoid arthritis, asthma, and inflammatory bowel disease, making it a significant target for therapeutic intervention.[5][6] This guide provides an in-depth overview of the 5-LOX signaling cascade, its role in various inflammatory conditions, and the methodologies employed to study its activity and inhibition.

The 5-Lipoxygenase Signaling Pathway

The biosynthesis of leukotrienes is a tightly regulated, multi-step process that occurs primarily in myeloid cells such as neutrophils, eosinophils, mast cells, and macrophages.[7] The cascade is initiated by cellular activation, leading to the release of arachidonic acid (AA) from the phospholipid bilayer of the nuclear membrane.

Activation and Translocation:

Upon cellular stimulation, an increase in intracellular calcium (Ca²⁺) triggers the translocation of both cytosolic phospholipase A₂ (cPLA₂) and 5-LOX to the nuclear membrane.[1][8] cPLA₂ hydrolyzes membrane phospholipids to release AA.[9]

Role of FLAP:

The 5-lipoxygenase-activating protein (FLAP), an integral nuclear membrane protein, is essential for the subsequent steps.[10][11] FLAP binds the newly liberated AA and presents it to 5-LOX, facilitating the enzyme's catalytic activity.[9] This interaction is a critical rate-limiting step in leukotriene synthesis.[1]

Enzymatic Conversions:

-

Formation of 5-HPETE: 5-LOX catalyzes the insertion of molecular oxygen into AA at the fifth carbon position, forming the unstable intermediate 5-hydroperoxyeicosatetraenoic acid (5-HPETE).[6][12]

-

Formation of Leukotriene A₄ (LTA₄): 5-LOX then catalyzes the dehydration of 5-HPETE to form an unstable epoxide, leukotriene A₄ (LTA₄).[2][6] LTA₄ serves as a crucial branch point in the pathway.[1]

-

Synthesis of Leukotriene B₄ (LTB₄): In cells containing the enzyme LTA₄ hydrolase, such as neutrophils, LTA₄ is converted to leukotriene B₄ (LTB₄).[2][13] LTB₄ is a potent chemoattractant, promoting the recruitment and activation of neutrophils at sites of inflammation.[14]

-

Synthesis of Cysteinyl Leukotrienes (cys-LTs): In cells like mast cells and eosinophils, LTA₄ is conjugated with glutathione by LTC₄ synthase to form leukotriene C₄ (LTC₄).[2][13] LTC₄ is then sequentially metabolized extracellularly to LTD₄ and LTE₄.[1] Collectively known as cysteinyl leukotrienes, these molecules are powerful mediators of bronchoconstriction, increased vascular permeability, and mucus secretion.[13]

Role of 5-LOX in Inflammatory Diseases

Elevated 5-LOX activity and increased production of its downstream metabolites are hallmarks of several chronic inflammatory diseases.

Rheumatoid Arthritis (RA)

RA is a chronic autoimmune disease characterized by inflammation of the synovial joints.[15]

-

Elevated Mediators: Increased activity of 5-LOX and its products, such as LTB₄ and 5-hydroxyeicosatetraenoic acid (5-HETE), are observed in patients with RA.[15][16] LTB₄ is found in high amounts in the synovial fluid of RA patients and its levels correlate with disease severity.[14]

-

Cellular Infiltration: LTB₄ is a powerful chemoattractant for neutrophils, which are abundant in rheumatoid joints and contribute to tissue destruction by releasing proteases and reactive oxygen species.[14]

-

Cellular Source: In RA synovial tissue, 5-LOX is predominantly expressed in macrophages, neutrophils, and mast cells.[14]

-

Therapeutic Modulation: Intra-articular glucocorticoid therapy has been shown to significantly suppress the expression of 5-LOX in the RA synovium, providing a potential mechanism for its anti-inflammatory effects.[14]

Asthma

Asthma is a chronic inflammatory disease of the airways. The products of the 5-LOX pathway are key mediators in its pathophysiology.[17]

-

Pathophysiological Effects: Leukotrienes contribute significantly to bronchoconstriction (particularly the late-phase response), leukocyte infiltration into the airways, and airway hyperresponsiveness.[18][19]

-

Therapeutic Intervention: The clinical significance of the 5-LOX pathway in asthma is underscored by the efficacy of anti-leukotriene drugs.[17] This includes the 5-LOX inhibitor Zileuton and cysteinyl leukotriene receptor antagonists like montelukast and zafirlukast, which are used in the management of chronic asthma.[19][20]

Inflammatory Bowel Disease (IBD)

IBD, encompassing ulcerative colitis and Crohn's disease, involves chronic inflammation of the gastrointestinal tract.

-

Mucosal Inflammation: The inflamed mucosa in IBD shows increased generation of leukotrienes.[21] Quantitative immunohistochemical analysis of colonic biopsies from patients with active IBD revealed 3- to 7-fold higher mean counts of cells expressing 5-LOX, FLAP, and LTA₄ hydrolase compared to controls.[22]

-

Neutrophil Chemotaxis: LTB₄ is considered the most potent chemotactic metabolite of arachidonic acid, and its increased production contributes to neutrophil influx and subsequent colonic injury.[21][22]

-

Clinical Evidence: A clinical trial with the 5-LOX inhibitor Zileuton in patients with active ulcerative colitis demonstrated a significant improvement in symptom and histology scores.[21] An 800-mg oral dose of Zileuton reduced LTB₄ concentrations in rectal dialysates by 75-85%.[21][23]

Quantitative Data on 5-LOX Pathway in Disease

| Parameter | Disease | Finding | Reference |

| Cellular Expression | Inflammatory Bowel Disease | 3- to 7-fold higher mean counts of cells expressing 5-LOX, FLAP, and LTA₄ hydrolase in colonic biopsies from active IBD patients vs. controls. | [22] |

| Protein Expression | Aging Rat Brain | Increased 5-LOX protein content in the hippocampus and cerebellum of older rats compared to younger rats. | |

| Leukotriene Levels | Rheumatoid Arthritis | LTB₄ shows a chemotactic effect on neutrophils at concentrations of 3 ng/ml in synovial fluid. | [15] |

| Leukotriene Levels | Ulcerative Colitis | Median LTB₄ level in rectal dialysate was 4.9 ng/ml before treatment. | [23] |

| Inhibitor Efficacy | Asthma (in vitro) | The 5-LOX inhibitor BI-L-239 inhibited 5-LOX product generation from human lung mast cells, alveolar macrophages, and peripheral blood leukocytes with IC₅₀ values of 28 to 340 nmol/L. | [18] |

| Inhibitor Efficacy | Ulcerative Colitis (in vivo) | An 800-mg oral dose of Zileuton reduced rectal LTB₄ concentrations by 75-85% in patients with active ulcerative colitis. | |

| Inhibitor Efficacy | Asthma (in vivo) | A single 800 mg oral dose of Zileuton almost completely inhibited ex vivo LTB₄ production in whole blood from asthmatic subjects. | [24] |

| Inhibitor Efficacy | Acute Coronary Syndrome | The 5-LOX inhibitor VIA-2291 was associated with a mean inhibition of LTB₄ activity of 92.8% at 6 weeks. | [25] |

Therapeutic Targeting of the 5-LOX Pathway

Given its central role in inflammation, the 5-LOX pathway is an attractive target for drug development. Inhibition can be achieved at several key points in the cascade.[13]

-

Direct 5-LOX Inhibitors: These agents, such as Zileuton, directly bind to the 5-LOX enzyme to block its catalytic activity.[9] Zileuton is the only 5-LOX inhibitor currently approved for clinical use, specifically for the treatment of asthma.[17][26]

-

FLAP Inhibitors: Compounds like MK-886 and veliflapon (BAY-X-1005) bind to FLAP, preventing it from presenting arachidonic acid to 5-LOX, thereby inhibiting the synthesis of all leukotrienes.[10][27][28] While promising in early clinical trials, many of these compounds have not reached the market.[28]

-

Dual 5-LOX/COX Inhibitors: A newer class of drugs, such as licofelone, are designed to inhibit both the 5-LOX and cyclooxygenase (COX) pathways. This dual inhibition blocks the production of both leukotrienes and prostaglandins, potentially offering broader anti-inflammatory efficacy with an improved safety profile, particularly regarding gastrointestinal side effects.[29]

Experimental Protocols

A variety of methods are used to investigate the 5-LOX pathway, from measuring enzyme activity to quantifying its products and expression.

Measurement of 5-Lipoxygenase Activity

The activity of 5-LOX is typically measured by detecting the formation of its hydroperoxide products.

1. Spectrophotometric Assay:

-

Principle: This method is based on the formation of a conjugated diene system during the conversion of arachidonic acid to 5-HPETE, which results in an increase in absorbance at 234 nm.[30][31]

-

Protocol Outline:

-

Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.3) and the enzyme source (e.g., crude cell lysate, purified enzyme).[30]

-

Initiate the reaction by adding the substrate, arachidonic acid (e.g., final concentration of 250 µM).[30]

-

Monitor the increase in absorbance at 234 nm over time using a UV-Vis spectrophotometer.

-

Calculate enzyme activity using the molar extinction coefficient of the hydroperoxide product (ε = 27,500 M⁻¹cm⁻¹).[30] Activity is often expressed as µmoles of hydroperoxide formed per minute per mg of protein.

-

2. Colorimetric (Ferrous Oxidation-Xylenol Orange - FOX) Assay:

-

Principle: This assay quantifies the lipid hydroperoxides produced by 5-LOX. Under acidic conditions, the hydroperoxides oxidize ferrous ions (Fe²⁺) to ferric ions (Fe³⁺). The Fe³⁺ then forms a colored complex with xylenol orange, which can be measured spectrophotometrically (approx. 550 nm).[32][33]

-

Protocol Outline:

-

Incubate the enzyme source with arachidonic acid for a defined period.

-

Stop the reaction by adding the FOX reagent (containing ferrous sulfate, xylenol orange, and sulfuric acid).

-

After a short incubation for color development, measure the absorbance at the appropriate wavelength.

-

Quantify the hydroperoxide concentration against a standard curve (e.g., using hydrogen peroxide or a stable hydroperoxide).

-

3. Fluorescence-Based Assay:

-

Principle: Commercially available kits often use a probe that reacts with the hydroperoxide intermediate produced by LOX to generate a fluorescent product. The increase in fluorescence is directly proportional to LOX activity.

-

Protocol Outline (based on a commercial kit):

-

Prepare samples (cell/tissue lysates) and standards.

-

Add a reaction mix containing a LOX substrate and a fluorescent probe to each well of a microplate.

-

For samples, prepare parallel reactions containing a specific LOX inhibitor to determine background signal.

-

Incubate and measure fluorescence intensity over time in a kinetic mode (e.g., Ex/Em = 500/536 nm).

-

Calculate the specific LOX activity by subtracting the rate of the inhibitor-treated sample from the total rate.

-

Workflow for Screening 5-LOX Inhibitors

Other Key Methodologies

-

Immunohistochemistry: Used to visualize the location of 5-LOX protein within tissue sections, identifying the specific cell types (e.g., macrophages, neutrophils) that express the enzyme in the context of diseased tissue.[14]

-

Western Blotting: A standard technique to quantify the amount of 5-LOX protein in cell or tissue lysates, allowing for comparisons between healthy and diseased states or before and after treatment.[34]

-

Quantitative RT-PCR: Measures the level of 5-LOX mRNA, providing insight into the transcriptional regulation of the enzyme during an inflammatory response.[34]

-

Leukotriene Quantification: Enzyme-linked immunosorbent assays (ELISAs) and mass spectrometry are commonly used to measure the concentration of specific leukotrienes (e.g., LTB₄, LTE₄) in biological fluids like blood, urine, or synovial fluid, serving as biomarkers of pathway activation.[24]

Conclusion

The 5-lipoxygenase pathway is a critical axis in the generation of potent lipid mediators that drive a wide range of inflammatory diseases. Its products, the leukotrienes, orchestrate key pathological processes including leukocyte chemotaxis, bronchoconstriction, and increased vascular permeability. The clear involvement of this pathway in rheumatoid arthritis, asthma, and inflammatory bowel disease has established 5-LOX and its associated proteins as prime targets for anti-inflammatory therapies. While challenges in drug development remain, continued research into the complex regulation of the 5-LOX cascade and the design of more specific and potent inhibitors hold significant promise for the future management of chronic inflammation.

References

- 1. Leukotrienes - biosynthesis and mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 2. Inflammation, Cancer and Oxidative Lipoxygenase Activity are Intimately Linked - PMC [pmc.ncbi.nlm.nih.gov]

- 3. probiologists.com [probiologists.com]

- 4. Frontiers | Iron-Dependent Trafficking of 5-Lipoxygenase and Impact on Human Macrophage Activation [frontiersin.org]

- 5. Targeting Mammalian 5-Lipoxygenase by Dietary Phenolics as an Anti-Inflammatory Mechanism: A Systematic Review [mdpi.com]

- 6. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. ClinPGx [clinpgx.org]

- 10. What are FLAP inhibitors and how do they work? [synapse.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. The 5-lipoxygenase pathway: oxidative and inflammatory contributions to the Alzheimer’s disease phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selfhacked.com [selfhacked.com]

- 14. Expression of 5-lipoxygenase and 15-lipoxygenase in rheumatoid arthritis synovium and effects of intraarticular glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jpccr.eu [jpccr.eu]

- 16. The proinflammatory role of lipoxygenases in rheumatoid arthritis [jpccr.eu]

- 17. Recent advances in the search for novel 5-lipoxygenase inhibitors for the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The role of 5-lipoxygenase products in preclinical models of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The use of 5-lipoxygenase inhibitors and leukotriene receptor antagonists in the treatment of chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. atsjournals.org [atsjournals.org]

- 21. 5-Lipoxygenase inhibitors for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. Selective 5-lipoxygenase inhibition in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. thorax.bmj.com [thorax.bmj.com]

- 25. A phase 2 randomized, double-blind, placebo-controlled study of the effect of VIA-2291, a 5-lipoxygenase inhibitor, on vascular inflammation in patients after an acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. 5-Lipoxygenase as a drug target: A review on trends in inhibitors structural design, SAR and mechanism based approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. scbt.com [scbt.com]

- 28. FLAP inhibitors for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. The metabolic effects of inhibitors of 5-lipoxygenase and of cyclooxygenase 1 and 2 are an advancement in the efficacy and safety of anti-inflammatory therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. ijcmas.com [ijcmas.com]

- 31. Lipoxygenase activity determination [protocols.io]

- 32. Determination of lipoxygenase activity in plant extracts using a modified ferrous oxidation-xylenol orange assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. A colorimetric method for the determination of lipoxygenase activity suitable for use in a high throughput assay format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Inflammatory 5-LOX mRNA and protein are increased in brain of aging rats - PubMed [pubmed.ncbi.nlm.nih.gov]

L-670,630 as a Tool for Investigating Leukotriene Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-670,630, a potent inhibitor of leukotriene biosynthesis, for research and drug development applications. We will delve into its mechanism of action, present key quantitative data, and provide detailed experimental protocols for its use in studying the 5-lipoxygenase pathway.

Introduction to Leukotrienes and L-670,630

Leukotrienes are a family of inflammatory lipid mediators derived from the enzymatic oxidation of arachidonic acid.[1][2] They are key players in a variety of physiological and pathological processes, including host defense, inflammation, and allergic reactions.[1][3] The biosynthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO), which converts arachidonic acid into the unstable intermediate, leukotriene A4 (LTA4).[4][5][6] LTA4 is subsequently metabolized to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[4][7]

Given their pro-inflammatory properties, the enzymes involved in the leukotriene biosynthesis pathway are attractive targets for the development of anti-inflammatory drugs.[6][8] L-670,630, with the chemical name 2,3-dihydro-6-(3-phenoxypropyl)-2-(2-phenylethyl)-5-benzofuranol, is a potent and orally active inhibitor of 5-lipoxygenase.[1][9][10] Its high specificity and potency make it an invaluable tool for studying the role of leukotrienes in various biological systems and for the initial stages of drug discovery.

Mechanism of Action of L-670,630

L-670,630 exerts its inhibitory effect by directly targeting the 5-lipoxygenase enzyme.[1][9] 5-LO is the key enzyme responsible for the first two steps in the leukotriene biosynthetic pathway: the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE) and the subsequent transformation of 5-HPETE to LTA4.[4][11] By inhibiting 5-LO, L-670,630 effectively blocks the production of all downstream leukotrienes, including LTB4 and the cysteinyl leukotrienes.

Leukotriene Biosynthesis Pathway and Inhibition by L-670,630

The following diagram illustrates the leukotriene biosynthesis pathway and the point of inhibition by L-670,630.

Potency and Efficacy of L-670,630

The inhibitory potency of L-670,630 is typically quantified by its half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%.

Quantitative Inhibitory Activity of L-670,630

| Target Enzyme | Assay System | IC50 Value | Reference |

| 5-Lipoxygenase | Cell-free preparation | 23 nM | [9][12] |

| 5-Lipoxygenase | Human PMN leukocytes (LTB4 production) | Potent inhibition | [1] |

Experimental Protocols for Studying Leukotriene Biosynthesis with L-670,630

L-670,630 can be utilized in a variety of in vitro and cellular assays to investigate the role of 5-lipoxygenase and leukotrienes. Below are detailed protocols for two common experimental setups.

Inhibition of LTB4 Production in Human Polymorphonuclear (PMN) Leukocytes

This protocol is adapted from the methods described in the evaluation of L-670,630.[1]

Objective: To determine the inhibitory effect of L-670,630 on the production of LTB4 in activated human PMN leukocytes.

Materials:

-

L-670,630

-

Human peripheral blood

-

Dextran solution

-

Ficoll-Paque

-

Hanks' Balanced Salt Solution (HBSS)

-

Calcium ionophore A23187

-

Methanol

-

LTB4 ELISA kit or LC-MS/MS system

Procedure:

-

Isolation of PMN Leukocytes:

-

Collect human peripheral blood in heparinized tubes.

-

Isolate PMN leukocytes using dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.

-

Wash the isolated PMNs with HBSS and resuspend to the desired cell concentration.

-

-

Inhibitor Treatment:

-

Pre-incubate the PMN suspension with various concentrations of L-670,630 (or vehicle control) for 15-30 minutes at 37°C.

-

-

Cell Stimulation:

-

Stimulate the cells with a calcium ionophore, such as A23187, to induce LTB4 production.

-

Incubate for 10-15 minutes at 37°C.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding cold methanol to precipitate proteins.

-

Centrifuge the samples to pellet the cell debris.

-

Collect the supernatant for LTB4 analysis.

-

-

Quantification of LTB4:

-

Measure the concentration of LTB4 in the supernatant using a commercially available LTB4 ELISA kit or by a more sensitive method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of LTB4 production for each concentration of L-670,630 relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Inhibition of 5-Lipoxygenase in a Cell-Free System

This protocol is based on the characterization of L-670,630 in a cell-free preparation.[1]

Objective: To determine the direct inhibitory effect of L-670,630 on the activity of 5-lipoxygenase.

Materials:

-

L-670,630

-

Source of 5-lipoxygenase (e.g., cell lysate from rat PMN leukocytes or recombinant human 5-LO)

-

Arachidonic acid (substrate)

-

Assay buffer (e.g., Tris-HCl buffer containing ATP and CaCl2)

-

Methanol or other organic solvent for extraction

-

HPLC system for product analysis

Procedure:

-

Enzyme Preparation:

-

Prepare a cell-free extract containing 5-lipoxygenase from a suitable source, such as sonicated rat PMN leukocytes.

-

Partially purify the enzyme if necessary.

-

-

Inhibitor and Substrate Preparation:

-

Prepare a stock solution of L-670,630 in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of arachidonic acid.

-

-

Enzymatic Reaction:

-

In a reaction tube, combine the assay buffer, the 5-lipoxygenase preparation, and various concentrations of L-670,630 (or vehicle control).

-

Pre-incubate for a short period at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a defined period, ensuring the reaction is in the linear range.

-

-

Reaction Termination and Product Extraction:

-

Stop the reaction by adding an organic solvent like methanol.

-

Extract the lipoxygenase products (e.g., 5-HETE, LTB4) using a suitable solid-phase or liquid-liquid extraction method.

-

-

Product Quantification:

-

Analyze the extracted products by reverse-phase HPLC, monitoring the absorbance at a wavelength appropriate for conjugated dienes (e.g., 235 nm for 5-HETE).

-

-

Data Analysis:

-

Determine the rate of product formation for each inhibitor concentration.

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Determine the IC50 value from the dose-response curve.

-

Experimental Workflow for Assessing L-670,630 Activity

The diagram below outlines a typical workflow for evaluating the inhibitory activity of L-670,630.

Conclusion

L-670,630 is a well-characterized, potent, and specific inhibitor of 5-lipoxygenase. Its ability to effectively block the production of all leukotrienes makes it an indispensable research tool for elucidating the complex roles of these lipid mediators in health and disease. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize L-670,630 in their studies of leukotriene biosynthesis and its downstream effects.

References

- 1. Development of 2,3-dihydro-6-(3-phenoxypropyl)-2-(2-phenylethyl)-5-benzofuranol (L-670,630) as a potent and orally active inhibitor of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arachidonic acid metabolism: role in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biosciencepharma.com [biosciencepharma.com]

- 5. portlandpress.com [portlandpress.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Leukotriene receptor antagonists and biosynthesis inhibitors: potential breakthrough in asthma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medkoo.com [medkoo.com]

- 11. Synopsis of arachidonic acid metabolism: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

L-670,630: A Technical Guide for Inflammation Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth overview of L-670,630 as a research tool for the study of inflammation. Contrary to some initial classifications, L-670,630 is a potent and orally active inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are powerful pro-inflammatory mediators.[1][2][3][4] This guide details the mechanism of action of L-670,630, provides quantitative data on its inhibitory activity, and outlines detailed experimental protocols for its application in both in vitro and in vivo inflammation models. Additionally, a comprehensive visualization of the 5-lipoxygenase signaling pathway is provided to facilitate a deeper understanding of its role in inflammatory processes.

Mechanism of Action: 5-Lipoxygenase Inhibition

L-670,630 exerts its anti-inflammatory effects by directly inhibiting the activity of 5-lipoxygenase.[1][2][3][4] 5-LOX is a crucial enzyme in the metabolic pathway of arachidonic acid, catalyzing the initial steps in the conversion of arachidonic acid into leukotrienes.[5][6] Leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), are potent lipid mediators that play a central role in orchestrating and amplifying the inflammatory response.[5][7][8] They are involved in a variety of inflammatory processes, including neutrophil chemotaxis, increased vascular permeability, and bronchoconstriction.[7][8] By inhibiting 5-LOX, L-670,630 effectively blocks the production of these pro-inflammatory leukotrienes, thereby attenuating the inflammatory cascade.[3]

Quantitative Data

The potency of L-670,630 as a 5-lipoxygenase inhibitor has been quantified in in vitro assays. The following table summarizes the available data.

| Compound | Target | Assay System | IC50 Value | Reference |

| L-670,630 | 5-Lipoxygenase | Not specified | 23 nM | [1][2] |

Signaling Pathway

The following diagram illustrates the 5-lipoxygenase pathway and the point of inhibition by L-670,630.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Development of 2,3-dihydro-6-(3-phenoxypropyl)-2-(2-phenylethyl)-5-benzofuranol (L-670,630) as a potent and orally active inhibitor of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. probiologists.com [probiologists.com]

- 6. The biology of 5-lipoxygenase: function, structure, and regulatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Leukotriene activity modulation in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An update on the role of leukotrienes in asthma - PMC [pmc.ncbi.nlm.nih.gov]

The Role of L-670,630 in Neuroscience: A Technical Guide to 5-Lipoxygenase Inhibition

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the function and potential applications of L-670,630 within the field of neuroscience. Contrary to potential misconceptions, L-670,630 is not a direct modulator of neurotransmitter receptors but is a potent and orally active inhibitor of 5-lipoxygenase (5-LOX). Its relevance to neuroscience stems from the critical role of the 5-LOX enzymatic pathway in mediating neuroinflammation, a key process implicated in a wide array of neurological disorders. This document will detail the mechanism of action of L-670,630, the 5-lipoxygenase signaling cascade, its implications in various neuropathologies, and relevant experimental protocols.

L-670,630: A Potent 5-Lipoxygenase Inhibitor

L-670,630, chemically known as 2,3-dihydro-6-(3-phenoxypropyl)-2-(2-phenylethyl)-5-benzofuranol, has been identified as a potent inhibitor of 5-lipoxygenase. The primary function of this enzyme is to catalyze the initial steps in the biosynthesis of leukotrienes, which are powerful pro-inflammatory lipid mediators.

Quantitative Data for L-670,630

The inhibitory potency of L-670,630 against 5-lipoxygenase has been quantified and is presented in the table below.

| Compound | Target | Assay Condition | IC50 (nM) |

| L-670,630 | 5-Lipoxygenase | in vitro | 23 |

The 5-Lipoxygenase Signaling Pathway in the Central Nervous System

The 5-lipoxygenase pathway is a critical component of the arachidonic acid cascade. In the brain, this pathway is expressed in various cells, including neurons and glia, and its activity is upregulated with aging and in response to pathological stimuli.[1] The activation of this pathway leads to the production of leukotrienes, which in turn contribute to neuroinflammatory processes.

The signaling cascade is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. 5-LOX, in conjunction with its activating protein (FLAP), then converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE). This unstable intermediate is further metabolized to either 5-hydroxyeicosatetraenoic acid (5-HETE) or leukotriene A4 (LTA4). LTA4 is a pivotal molecule that can be converted to leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). These leukotrienes then exert their biological effects by binding to specific G protein-coupled receptors on target cells.

Role of 5-Lipoxygenase in Neurological Disorders

Elevated 5-LOX activity and increased levels of leukotrienes have been implicated in the pathophysiology of several major neurological and neurodegenerative diseases.

-

Alzheimer's Disease: The brains of Alzheimer's patients show increased expression of 5-LOX.[2][3] The 5-LOX pathway is believed to contribute to neuroinflammation surrounding amyloid-β plaques and may also influence the production of amyloid-β peptides.[4] Inhibition of this pathway is therefore a potential therapeutic strategy.

-

Parkinson's Disease: Neuroinflammation is a key component of Parkinson's disease pathogenesis. Studies have shown that 5-LOX is over-expressed in animal models of Parkinson's and that inhibition of this enzyme can protect dopaminergic neurons from cell death.[5][6] The leukotriene LTB4, a product of the 5-LOX pathway, has been shown to enhance neurotoxicity in models of this disease.[5]

-

Stroke and Traumatic Brain Injury: Following ischemic stroke or traumatic brain injury (TBI), the 5-LOX pathway is activated, leading to the production of leukotrienes that contribute to secondary brain damage, including brain edema and disruption of the blood-brain barrier.[7][8] Pharmacological inhibition of 5-LOX or its activating protein, FLAP, has been shown to reduce infarct size and improve neurological outcomes in animal models.[9][10]

-

Neuroinflammation: More broadly, the 5-LOX pathway is a central player in mediating neuroinflammatory responses. Leukotrienes act as potent chemoattractants for immune cells and stimulate the release of pro-inflammatory cytokines, thereby perpetuating the inflammatory cascade in the central nervous system.

Experimental Protocols for Studying 5-Lipoxygenase Inhibition in Neuroscience

The following section outlines key experimental methodologies that can be employed to investigate the effects of 5-LOX inhibitors like L-670,630 in a neuroscience context. These protocols are based on established methods used for similar inhibitors such as Zileuton and MK-886.

In Vitro 5-Lipoxygenase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on 5-LOX activity.

Methodology:

-

Enzyme Preparation: A solution of purified 5-lipoxygenase enzyme is prepared in a suitable buffer (e.g., Tris-HCl or borate buffer).

-

Inhibitor Incubation: The enzyme solution is pre-incubated with varying concentrations of L-670,630 (dissolved in a suitable solvent like DMSO) or a vehicle control for a defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C).

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid or linoleic acid.

-

Detection: The formation of the product, a hydroperoxy fatty acid containing a conjugated diene, is monitored spectrophotometrically by measuring the increase in absorbance at 234 nm over time.

-

Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance curve. The percentage of inhibition at each concentration of L-670,630 is determined relative to the vehicle control. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Measurement of Leukotrienes in Brain Tissue

This protocol is used to quantify the levels of 5-LOX products in the brain following a neurological insult and treatment with an inhibitor.

Methodology:

-

Tissue Homogenization: Brain tissue (e.g., hippocampus or cortex) is dissected and homogenized in a solution, typically containing methanol, to stop enzymatic activity and extract lipids. Internal standards (e.g., deuterated leukotrienes) are added for accurate quantification.

-

Lipid Extraction: The homogenate is centrifuged, and the supernatant containing the lipids is collected. The lipids are then further purified using solid-phase extraction.

-

Quantification by LC-MS/MS: The extracted lipids are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the highly sensitive and specific quantification of individual leukotrienes (e.g., LTB4, LTC4).

-

Data Normalization: The measured leukotriene levels are normalized to the total protein content of the initial tissue homogenate.

Animal Models of Neurological Disease

To assess the in vivo efficacy of L-670,630, various animal models of neurological disorders are utilized.

Example: Model of Traumatic Brain Injury (TBI)

-

Induction of Injury: TBI is induced in rodents using methods such as fluid percussion injury or controlled cortical impact.

-

Drug Administration: L-670,630 or a vehicle control is administered to the animals at a specific time point relative to the injury (e.g., 15 minutes post-injury).

-

Behavioral Assessment: Neurological function is assessed using a battery of behavioral tests, such as the rotarod test for motor coordination and the Morris water maze for learning and memory.

-

Histological and Biochemical Analysis: At the end of the study, brain tissue is collected for analysis. This can include:

-

Measurement of lesion volume.

-

Immunohistochemistry to assess neuroinflammation (e.g., staining for microglia and astrocyte markers) and neuronal apoptosis.

-

Measurement of leukotriene levels as described in section 4.2.

-

Western blotting or ELISA to quantify levels of inflammatory cytokines (e.g., TNF-α, IL-1β).

-

Conclusion

L-670,630 is a potent inhibitor of 5-lipoxygenase, a key enzyme in the production of pro-inflammatory leukotrienes. The 5-LOX pathway is increasingly recognized as a significant contributor to the pathophysiology of a range of neurological disorders, primarily through its role in driving neuroinflammation. The ability of L-670,630 to block this pathway suggests its potential as a therapeutic agent for conditions such as Alzheimer's disease, Parkinson's disease, stroke, and traumatic brain injury. The experimental protocols outlined in this guide provide a framework for the further investigation of L-670,630 and other 5-LOX inhibitors in the context of neuroscience research and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The 5-Lipoxygenase as a Common Pathway for Pathological Brain and Vascular Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Brain-Specific Increase in Leukotriene Signaling Accompanies Chronic Neuroinflammation and Cognitive Impairment in a Model of Gulf War Illness - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quality of life after traumatic brain injury: A review of research approaches and findings | MSKTC [msktc.org]

- 6. Injury-Related Production of Cysteinyl Leukotrienes Contributes to Brain Damage following Experimental Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Zileuton protects against arachidonic acid/5-lipoxygenase/leukotriene axis-mediated neuroinflammation in experimental traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Zileuton protects against arachidonic acid/5-lipoxygenase/leukotriene axis-mediated neuroinflammation in experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Traumatic Brain Injury: Novel Experimental Approaches and Treatment Possibilities [mdpi.com]

- 10. Leukotriene signaling in neurodegeneration: implications for treatment strategies | Semantic Scholar [semanticscholar.org]

Methodological & Application

L-670,630 In Vitro Assay: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-670,630 is a potent and specific inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthetic pathway of leukotrienes. This document provides detailed protocols for in vitro assays to characterize the inhibitory activity of L-670,630. The protocols described herein are for a cell-free 5-lipoxygenase inhibition assay using a rat polymorphonuclear (PMN) leukocyte preparation and a cell-based assay measuring the inhibition of leukotriene B4 (LTB4) production in activated human PMN leukocytes. These assays are fundamental for the evaluation of L-670,630 and other potential 5-LO inhibitors in a drug discovery and development setting.

Introduction

Leukotrienes are potent lipid mediators involved in inflammatory and allergic responses. The enzyme 5-lipoxygenase catalyzes the initial steps in the conversion of arachidonic acid to various leukotrienes, including the potent chemoattractant leukotriene B4 (LTB4). Inhibition of 5-LO is a promising therapeutic strategy for a variety of inflammatory diseases such as asthma and arthritis. L-670,630 has been identified as a potent inhibitor of 5-LO. Accurate and reproducible in vitro assays are crucial for determining the potency and mechanism of action of such inhibitors. This application note provides detailed methodologies for assessing the in vitro efficacy of L-670,630.

Data Presentation

The inhibitory potency of L-670,630 against 5-lipoxygenase is summarized in the table below. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity or LTB4 production by 50%.

| Assay Type | System | Target | IC50 (nM) | Reference |

| Cell-Free Inhibition Assay | Rat PMN Leukocyte Supernatant | 5-Lipoxygenase | 23 | [1] |

| Cell-Based Inhibition Assay | Human PMN Leukocytes | LTB4 Production | - | [1] |

Note: The specific IC50 for the cell-based assay was not explicitly stated in the primary reference but the compound was confirmed to be a potent inhibitor in this system.

Signaling Pathway and Experimental Workflow

To visually represent the biological context and the experimental procedures, the following diagrams are provided.

Caption: The 5-Lipoxygenase signaling pathway, illustrating the inhibition by L-670,630.

Caption: Experimental workflows for the cell-free and cell-based in vitro assays of L-670,630.

Experimental Protocols

Cell-Free 5-Lipoxygenase Inhibition Assay

This assay measures the direct inhibitory effect of L-670,630 on 5-lipoxygenase activity in a cell-free system derived from rat polymorphonuclear (PMN) leukocytes.

Materials:

-

Glycogen solution (0.1% w/v in saline)

-

Male Wistar rats (200-250 g)

-

Hank's Balanced Salt Solution (HBSS)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

L-670,630

-

Arachidonic acid

-

5-Hydroxyeicosatetraenoic acid (5-HETE) standard

-

Ethanol

-

Spectrophotometer

-

Centrifuge

Procedure:

-

Preparation of Rat PMN Leukocyte Supernatant (Enzyme Source): a. Induce glycogen-elicited peritoneal PMN leukocytes in rats by intraperitoneal injection of 10 mL of 0.1% glycogen in sterile saline. b. After 18-24 hours, sacrifice the rats and harvest the peritoneal cells by washing the peritoneal cavity with HBSS. c. Centrifuge the cell suspension at 400 x g for 10 minutes at 4°C. d. Resuspend the cell pellet in PBS and sonicate on ice. e. Centrifuge the sonicate at 10,000 x g for 15 minutes at 4°C. f. The resulting supernatant contains the 5-lipoxygenase and is used as the enzyme source.

-

Inhibition Assay: a. Prepare stock solutions of L-670,630 in ethanol. b. In a reaction tube, add the rat PMN leukocyte supernatant. c. Add varying concentrations of L-670,630 (or vehicle control - ethanol) to the tubes and pre-incubate for 10 minutes at 37°C. d. Initiate the enzymatic reaction by adding arachidonic acid (final concentration, e.g., 10 µM). e. Incubate for 5 minutes at 37°C. f. Terminate the reaction by adding two volumes of cold ethanol.

-

Detection and Data Analysis: a. Centrifuge the terminated reaction mixture to pellet the precipitated protein. b. Analyze the supernatant for the formation of 5-HETE, a major product of the 5-LO reaction, using a spectrophotometer at 235 nm or by a more specific method like HPLC. c. Calculate the percentage inhibition for each concentration of L-670,630 compared to the vehicle control. d. Determine the IC50 value by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Inhibition of LTB4 Production in Human PMN Leukocytes

This assay assesses the ability of L-670,630 to inhibit the production of leukotriene B4 (LTB4) in intact human polymorphonuclear (PMN) leukocytes stimulated with a calcium ionophore.

Materials:

-

Fresh human whole blood from healthy donors

-

Dextran T500

-

Ficoll-Paque

-

Hanks' Balanced Salt Solution (HBSS) without Ca2+ and Mg2+